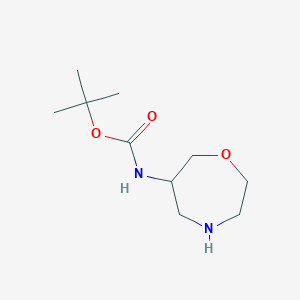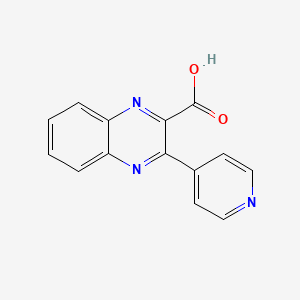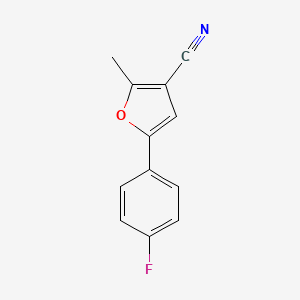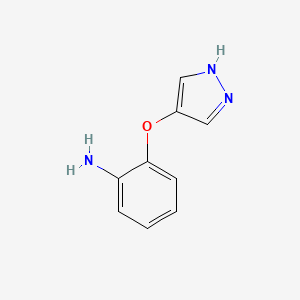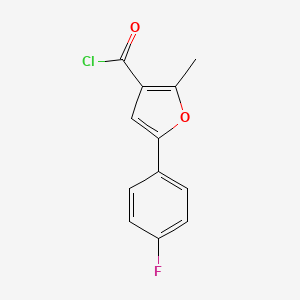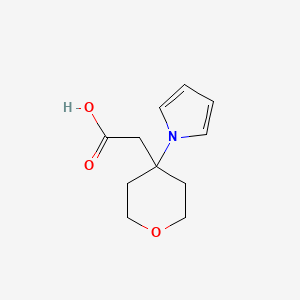
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid
Overview
Description
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid is a heterocyclic compound that features both pyrrole and tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid typically involves the formation of the pyrrole and tetrahydropyran rings followed by their coupling. One common method is the Paal-Knorr synthesis for the pyrrole ring, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The tetrahydropyran ring can be synthesized via the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts like platinum or cerium ammonium nitrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors for the Paal-Knorr synthesis and hydroalkoxylation processes, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, often using halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of N-substituted pyrrole derivatives.
Scientific Research Applications
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its analgesic and sedative properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, with applications in cancer therapy.
Pyrrolone and pyrrolidinone derivatives: Exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its dual ring structure, which combines the properties of both pyrrole and tetrahydropyran. This structural feature may confer enhanced stability, bioavailability, and a broader range of biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(14)9-11(3-7-15-8-4-11)12-5-1-2-6-12/h1-2,5-6H,3-4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKTXOMYUPBRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



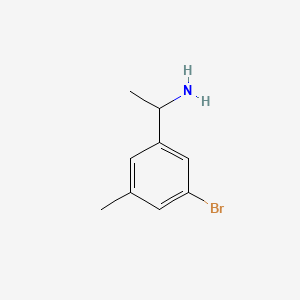

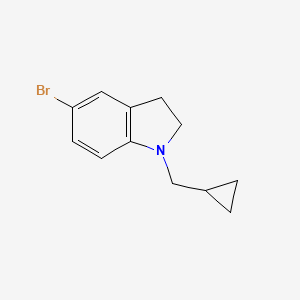
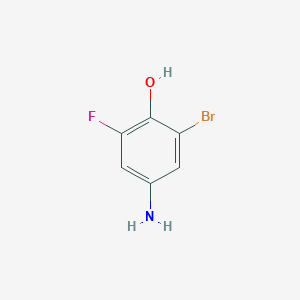
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
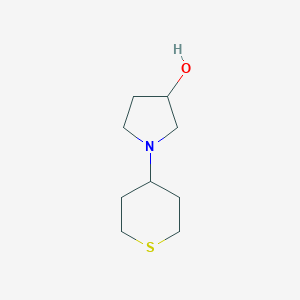
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
